![molecular formula C4H5N3OS B565730 6-Amino-2-thiouracil-13C CAS No. 1246816-15-8](/img/structure/B565730.png)
6-Amino-2-thiouracil-13C
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Description
6-Amino-2-thiouracil-13C is a labelled derivative of 6-Amino-2-thiouracil . It works as a novel, potent, and selective A3 adenosine receptor antagonist . It is used in research and is available as a certified reference material for highly accurate and reliable data analysis .
Chemical Reactions Analysis
The azamethine derivatives formed from the condensation of 6-amino-2-thiouracil with aromatic aldehydes can undergo [4+2] cycloaddition with enaminones and enaminonitrile to form the corresponding condensed pyrimidines .Safety and Hazards
properties
IUPAC Name |
6-amino-2-sulfanylidene-(613C)1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)/i2+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYYRKDBDBILSD-VQEHIDDOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[13C](NC(=S)NC1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-thiouracil-13C |
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